molecular formula C10H10BrN3 B13189869 5-(4-Bromophenyl)-1-methyl-1H-pyrazol-4-amine

5-(4-Bromophenyl)-1-methyl-1H-pyrazol-4-amine

Cat. No.: B13189869
M. Wt: 252.11 g/mol
InChI Key: WTNHUVBPRNIFIN-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-1-methyl-1H-pyrazol-4-amine is a heterocyclic compound featuring a pyrazole ring substituted with a bromophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 4-bromoacetophenone with hydrazine hydrate to form 4-bromo-1-phenyl-3-methyl-1H-pyrazole. This intermediate is then subjected to further reactions to introduce the amine group at the 4-position of the pyrazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the desired transformations.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

5-(4-Bromophenyl)-1-methyl-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Bromophenyl)-1-methyl-1H-pyrazol-3-amine
  • 4-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-amine
  • 4-(4-Bromophenyl)-1-methyl-1H-pyrazol-2-amine

Uniqueness

5-(4-Bromophenyl)-1-methyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the bromophenyl and methyl groups on the pyrazole ring can significantly affect the compound’s interaction with molecular targets, making it distinct from other similar compounds .

Properties

Molecular Formula

C10H10BrN3

Molecular Weight

252.11 g/mol

IUPAC Name

5-(4-bromophenyl)-1-methylpyrazol-4-amine

InChI

InChI=1S/C10H10BrN3/c1-14-10(9(12)6-13-14)7-2-4-8(11)5-3-7/h2-6H,12H2,1H3

InChI Key

WTNHUVBPRNIFIN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)N)C2=CC=C(C=C2)Br

Origin of Product

United States

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